molecular formula C10H12BrFO2 B1381279 1-Bromo-4-fluoro-2-((2-methoxyethoxy)methyl)benzene CAS No. 1704065-51-9

1-Bromo-4-fluoro-2-((2-methoxyethoxy)methyl)benzene

Cat. No.: B1381279
CAS No.: 1704065-51-9
M. Wt: 263.1 g/mol
InChI Key: DSTCOIASTHMSBW-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-((2-methoxyethoxy)methyl)benzene is an organic compound with the molecular formula C10H12BrFO2 It is a derivative of benzene, substituted with bromine, fluorine, and a methoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-fluoro-2-((2-methoxyethoxy)methyl)benzene can be synthesized through a multi-step process involving the following key steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Etherification: The attachment of the methoxyethoxy group to the benzene ring.

Industrial Production Methods

Industrial production methods for this compound typically involve the use of advanced organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-fluoro-2-((2-methoxyethoxy)methyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be replaced by other substituents.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: The compound can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups.

Scientific Research Applications

1-Bromo-4-fluoro-2-((2-methoxyethoxy)methyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-2-((2-methoxyethoxy)methyl)benzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, as well as the methoxyethoxy group, contribute to its reactivity and ability to form various chemical bonds. These interactions can affect biological systems and chemical processes, making the compound useful in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene: A closely related compound with similar substituents.

    2-Bromoethyl methyl ether: Used as a starting reagent in the synthesis of similar compounds.

    4-Bromo-1-fluoro-2-(2-methoxyethoxy)-benzene: Another similar compound with slight variations in the substituents.

Uniqueness

1-Bromo-4-fluoro-2-((2-methoxyethoxy)methyl)benzene is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industry.

Properties

IUPAC Name

1-bromo-4-fluoro-2-(2-methoxyethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO2/c1-13-4-5-14-7-8-6-9(12)2-3-10(8)11/h2-3,6H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTCOIASTHMSBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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